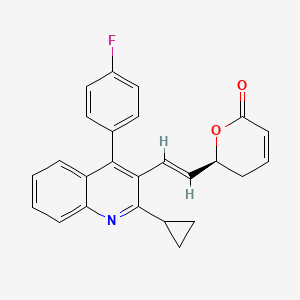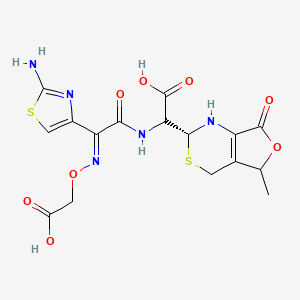
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. Diastereomers have different physical properties such as melting points, boiling points, and densities, which makes them distinct from enantiomers . These compounds are crucial in various fields, including pharmaceuticals, where the different physical and chemical properties of diastereomers can lead to different biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diastereomers often involves the use of chiral reagents or catalysts to induce stereoselectivity in the reaction. One common method is the diastereomeric recrystallization , where a racemic mixture is converted into diastereomers via covalent bond formation with an enantiopure resolving agent or by salt formation . High-performance liquid chromatography (HPLC) on a chiral stationary phase is also widely used for the separation and preparation of enantiopure compounds from diastereomeric mixtures .
Industrial Production Methods
In industrial settings, the production of diastereomers can involve large-scale optical resolution techniques, where racemic mixtures are separated into individual enantiomers and diastereomers using resolving agents. This method is cost-effective and operationally simple, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Diastereomers can undergo various chemical reactions, including:
Oxidation: Diastereomers can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where diastereomers react with nucleophiles under different conditions to form new products.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For instance, oxidation of a diastereomeric alcohol may yield different ketones or aldehydes, while reduction of a diastereomeric ketone may produce different alcohols.
科学研究应用
Diastereomers have a wide range of applications in scientific research:
Chemistry: They are used in the study of stereochemistry and the development of new synthetic methods.
Biology: Diastereomers are important in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Many pharmaceuticals are diastereomeric mixtures, and their different biological activities are studied to develop more effective drugs.
Industry: Diastereomers are used in the production of agrochemicals, flavors, and fragrances
作用机制
The mechanism by which diastereomers exert their effects involves interactions with specific molecular targets and pathways. For example, in the case of therapeutic oligonucleotides, diastereomers can interact with nucleic acids to regulate gene expression . The specific interactions depend on the structure of the diastereomer and the target molecule.
相似化合物的比较
Diastereomers are often compared with enantiomers, which are mirror images of each other and have identical physical properties except for their interaction with polarized light. Unlike enantiomers, diastereomers have different physical properties and reactivity, making them unique in their applications . Similar compounds include:
Enantiomers: Mirror image stereoisomers.
Meso Compounds: Compounds with multiple chiral centers that are superimposable on their mirror images.
Geometric Isomers: Compounds with different spatial arrangements of atoms around a double bond or ring structure.
属性
分子式 |
C16H17N5O8S2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1 |
InChI 键 |
AASJUVXHJFSORA-GAHZDYRSSA-N |
手性 SMILES |
CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N |
规范 SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

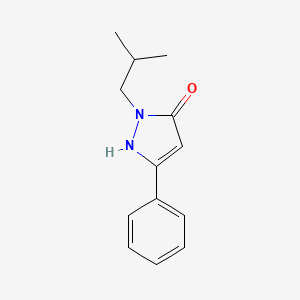
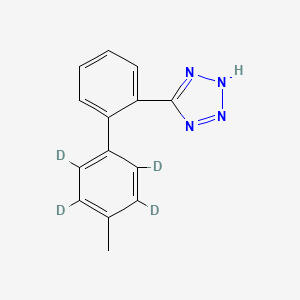

![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
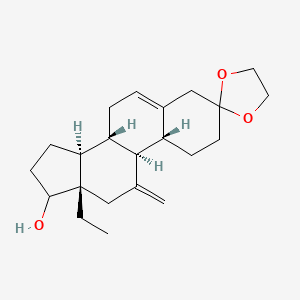
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
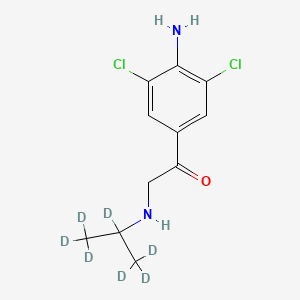
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
